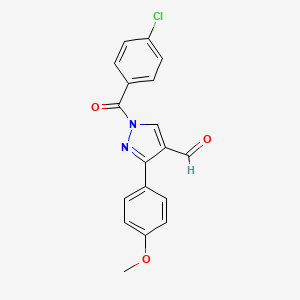
1-(4-Chlorobenzoyl)-3-(4-Methoxyphenyl)-1H-Pyrazole-4-Carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorobenzoyl)-3-(4-Methoxyphenyl)-1H-Pyrazole-4-Carbaldehyde is a complex organic compound that has garnered attention in various fields of scientific research
準備方法
The synthesis of 1-(4-Chlorobenzoyl)-3-(4-Methoxyphenyl)-1H-Pyrazole-4-Carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-chlorobenzoyl chloride with 4-methoxyphenylhydrazine to form an intermediate hydrazide. This intermediate is then cyclized to form the pyrazole ring, followed by the introduction of the carbaldehyde group through formylation reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product.
化学反応の分析
1-(4-Chlorobenzoyl)-3-(4-Methoxyphenyl)-1H-Pyrazole-4-Carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(4-Chlorobenzoyl)-3-(4-Methoxyphenyl)-1H-Pyrazole-4-Carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(4-Chlorobenzoyl)-3-(4-Methoxyphenyl)-1H-Pyrazole-4-Carbaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways, depending on its chemical structure and the biological context. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites.
類似化合物との比較
1-(4-Chlorobenzoyl)-3-(4-Methoxyphenyl)-1H-Pyrazole-4-Carbaldehyde can be compared with similar compounds such as:
4-Chloro-2-(4-chlorobenzoyl)-1-(4-methoxyphenyl)hydrazide: This compound shares the chlorobenzoyl and methoxyphenyl groups but differs in the presence of a hydrazide group instead of a pyrazole ring.
4-Chloro-N-(4-methoxyphenyl)benzamide: Similar in having the chlorobenzoyl and methoxyphenyl groups, but it contains an amide group instead of a pyrazole ring and aldehyde group
特性
CAS番号 |
260789-24-0 |
|---|---|
分子式 |
C18H13ClN2O3 |
分子量 |
340.8 g/mol |
IUPAC名 |
1-(4-chlorobenzoyl)-3-(4-methoxyphenyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C18H13ClN2O3/c1-24-16-8-4-12(5-9-16)17-14(11-22)10-21(20-17)18(23)13-2-6-15(19)7-3-13/h2-11H,1H3 |
InChIキー |
SQPZAPAPNZVPCJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2C=O)C(=O)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


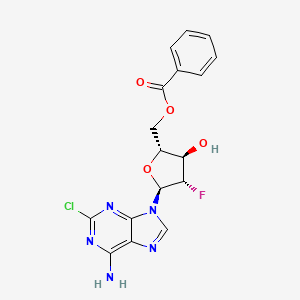
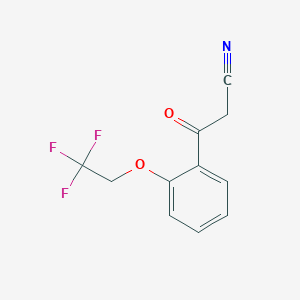

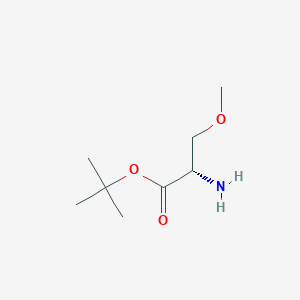
![[2-(4-Fluorophenyl)pyrrolidin-1-yl]acetic acid](/img/structure/B12863289.png)
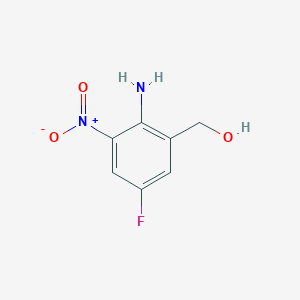

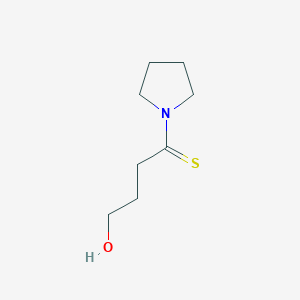
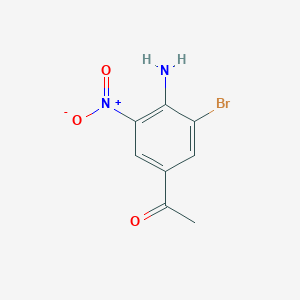
![3-bromo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine](/img/structure/B12863315.png)
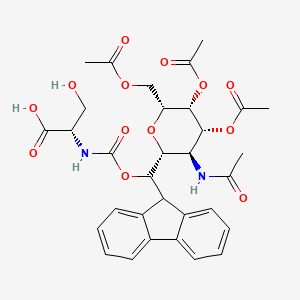

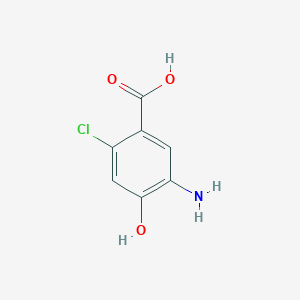
![5-Amino-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12863357.png)
